Atropine glucuronide
Description
Structure
2D Structure
Properties
CAS No. |
17301-09-6 |
|---|---|
Molecular Formula |
C23H31NO9 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO9/c1-24-13-7-8-14(24)10-15(9-13)32-22(30)16(12-5-3-2-4-6-12)11-31-23-19(27)17(25)18(26)20(33-23)21(28)29/h2-6,13-20,23,25-27H,7-11H2,1H3,(H,28,29) |
InChI Key |
WIFBYLWEGJIRPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(COC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Historical Perspectives on Atropine Biotransformation Studies
The study of how the body processes, or metabolizes, atropine (B194438) has evolved significantly over time. Early investigations into the biotransformation of atropine were often limited by the analytical methods of the day. biomedpharmajournal.org Initial research, sometimes dating back to the 19th century, focused on the broader effects of belladonna alkaloids, the plant group from which atropine is derived. biomedpharmajournal.orgeajem.com The German chemist Friedlieb Ferdinand Runge studied the mydriatic (pupil-dilating) effects of atropine, and in 1831, Heinrich F. G. Mein successfully isolated it in a pure crystalline form. eajem.com
Early metabolic studies in animals and humans were hampered by the low doses tolerated by the human body and the lack of sensitive and specific analytical techniques. dtic.mil Much of the initial understanding relied on methods like the Vitali reaction and, later, paper chromatography. biomedpharmajournal.org These early efforts established that atropine is largely metabolized in the liver and excreted in the urine. drugbank.compharmacompass.com A significant portion of an administered dose is excreted unchanged, while the remainder is converted into various metabolites. drugbank.compharmacompass.comusda.gov
The identification of specific metabolic pathways, such as hydrolysis breaking atropine down into tropine (B42219) and tropic acid, was a key step. drugbank.comnih.govusda.gov The discovery of glucuronidation as a metabolic route for atropine and other tropane (B1204802) alkaloids represented a major advancement. While early reports noted that glucuronide conjugates of hydroxyatropines were principal metabolites in mouse and rat urine, they were not initially detected in human urine, highlighting species-specific differences in metabolism. usda.govnih.gov More recent and sensitive methods have since clarified the role of glucuronidation in various species.
Rationale for Dedicated Research on Glucuronide Metabolites of Tropane Alkaloids
Dedicated research into the glucuronide metabolites of tropane (B1204802) alkaloids, including atropine (B194438) glucuronide, is driven by several key scientific imperatives. Glucuronidation is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to a substance. This process generally increases the water solubility of a compound, facilitating its excretion from the body via urine. nih.govpsychiatry-psychopharmacology.com
Studying atropine glucuronide is essential for several reasons:
Assessing Biological Activity: Metabolites can sometimes retain, lose, or even gain pharmacological activity compared to the parent compound. Determining whether this compound has any anticholinergic or other biological effects is crucial for a full toxicological and pharmacological assessment.
Explaining Interspecies Variability: Research has shown that atropine metabolism can differ significantly between species. rhhz.net For example, some animals possess an enzyme called atropinase that hydrolyzes atropine, which is not significantly active in humans. usda.govrhhz.net Investigating glucuronide formation helps to map these differences, which is vital when extrapolating animal study data to humans. medicines.org.uk
Improving Analytical Detection: The development of sophisticated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive and specific detection of metabolites like this compound. psychiatry-psychopharmacology.comresearchgate.netnih.gov This enables more precise metabolic studies and forensic analysis. nih.govresearchgate.net
The study of scopolamine, another tropane alkaloid, has also shown that glucuronide conjugation is a relevant pathway for its excretion in humans, further emphasizing the importance of this metabolic route for the entire class of compounds. nih.govresearchgate.net
Current Paradigms and Unaddressed Inquiries in Atropine Glucuronide Research
Enzymology of Glucuronidation in the Context of Atropine Metabolism
The primary mechanism for the formation of this compound is glucuronidation, a major Phase II metabolic reaction. This process involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to atropine. neu.edu.tr This reaction is catalyzed by a superfamily of enzymes known as uridine diphosphate glucuronosyltransferases (UGTs). eur.nlmlsu.ac.in
Identification and Characterization of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Involved in Atropine Glucuronidation
While the metabolism of atropine to this compound is a known pathway, specific human UGT isoforms responsible for this biotransformation are not definitively identified in the available literature. psychiatry-psychopharmacology.comhhs.gov However, research indicates that several UGT isoforms are consistently expressed in the human liver, the primary site of drug metabolism. These include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, 2B15, and 2B17. nih.gov Given the broad substrate specificities of many UGTs, it is plausible that one or more of these isoforms are involved in atropine glucuronidation. optibrium.com For instance, UGT2B7 is known to glucuronidate various drugs, including morphine and codeine, which share some structural similarities with atropine. nih.gov Further research is necessary to pinpoint the specific UGT isoforms that catalyze the formation of this compound.
Substrate Specificity and Kinetic Analysis of Relevant UGTs
The substrate specificity of UGT enzymes is broad and often overlapping, meaning a single drug can be metabolized by multiple UGT isoforms, and a single isoform can metabolize numerous drugs. optibrium.com The efficiency of glucuronidation is determined by the kinetic parameters of the involved UGTs, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters reflect the enzyme's affinity for the substrate and its catalytic capacity, respectively.
Modulation of UGT Activity by Endogenous and Exogenous Factors
The activity of UGT enzymes can be influenced by a variety of endogenous and exogenous factors, leading to alterations in the rate of this compound formation.
Endogenous Factors:
Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to differences in enzyme expression and activity, affecting the rate of glucuronidation. eur.nlnih.gov
Hormones: Certain hormones can modulate UGT expression and activity.
Disease States: Liver diseases, such as hepatitis and cirrhosis, can impair glucuronidation capacity. vetscraft.com
Exogenous Factors:
Enzyme Induction: Certain drugs and environmental compounds can increase the expression of UGT enzymes, leading to enhanced glucuronidation.
Enzyme Inhibition: Conversely, some substances can inhibit UGT activity, slowing down the rate of glucuronide formation. nih.gov For example, organophosphate pesticides have been shown to inhibit the metabolism of atropine, which could potentially include the glucuronidation pathway. mdpi.comfda.gov
Precursor Compounds and Intermediate Steps in this compound Formation
The formation of this compound involves two key precursor molecules:
Atropine: The substrate for the glucuronidation reaction. Atropine itself is an ester of tropic acid and tropine (B42219). nih.govnih.gov
Uridine Diphosphate Glucuronic Acid (UDPGA): The activated form of glucuronic acid, which is derived from glucose. mlsu.ac.in UDPGA serves as the donor of the glucuronyl group.
The reaction proceeds in a single enzymatic step catalyzed by a UGT enzyme. The glucuronic acid moiety is transferred from UDPGA to a suitable functional group on the atropine molecule, likely a hydroxyl group, to form this compound.
Comparative Biotransformation Patterns Leading to this compound in Diverse Biological Systems (Excluding in vivo human clinical studies)
The metabolism of atropine, including the formation of this compound, exhibits significant species differences. researchgate.net
Rats and Mice: In rodents, the principal urinary metabolites of atropine are glucuronide conjugates of hydroxyatropines, which are formed through metabolic hydroxylation of the aromatic ring of tropic acid. nih.govusda.gov Another study noted that in rats, a greater amount of glucuronide and sulfate (B86663) compounds have been identified compared to humans. medicines.org.uk
Dogs: In contrast to rodents, dogs excrete a high percentage of atropine unchanged in the urine, suggesting that glucuronidation is a less prominent metabolic pathway in this species. annualreviews.org
Rabbits: Rabbits possess a unique enzyme called atropinase (a carboxylesterase) in their serum, which rapidly hydrolyzes atropine into tropic acid and tropine. vetscraft.comresearchgate.net This hydrolytic pathway is a major route of atropine metabolism in rabbits, potentially diminishing the role of glucuronidation.
Cats: Cats are known to have a deficiency in glucuronidation capacity due to low levels of glucuronyl transferase. vetscraft.com This suggests that the formation of this compound would be limited in this species.
Pigs: Pigs have a low capacity for sulfation, another Phase II conjugation reaction. vetscraft.com While this doesn't directly impact glucuronidation, it highlights the species-specific variations in drug metabolism pathways.
These comparative patterns underscore the importance of considering species differences when extrapolating metabolic data from animal models.
Subsequent Metabolic Transformations of this compound
Once formed, this compound is a more polar and water-soluble compound compared to its parent drug, which facilitates its excretion from the body, primarily in the urine. neu.edu.tr In some cases, drug glucuronides excreted in the bile can be hydrolyzed by bacteria in the gut, leading to the reabsorption of the parent drug. This process, known as enterohepatic recirculation, can prolong the drug's duration of action. neu.edu.trvetscraft.com However, specific information regarding the enterohepatic recirculation of this compound is not detailed in the provided search results. The glucuronide conjugate itself is generally considered to be pharmacologically inactive and destined for elimination.
Deglucuronidation Mechanisms and Enzymes
While glucuronidation is a primary detoxification pathway, the resulting glucuronide conjugates can be subject to deglucuronidation, a process that cleaves the glucuronic acid moiety, regenerating the parent compound. This process is primarily mediated by β-glucuronidase enzymes, which are found in various tissues and are also produced by gut microbiota.
Role of Transporters in Glucuronide Disposition
The disposition of this compound, like many other glucuronide conjugates, is heavily influenced by various transporter proteins. These transporters, belonging to the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies, are crucial for the movement of drugs and their metabolites across cellular membranes in key organs such as the liver and kidneys. oup.comescholarship.org
Glucuronide conjugates are typically organic anions and are substrates for Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). nih.govmarshall.edunih.gov These transporters facilitate the uptake of glucuronides from the bloodstream into hepatocytes and renal proximal tubule cells for subsequent elimination. marshall.eduannualreviews.org Specifically, OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are involved in the uptake of organic anions from the blood. marshall.eduannualreviews.orgbibliotekanauki.pl Apical transporters, such as the Multidrug Resistance-Associated Proteins (MRP2 and MRP4), then mediate the efflux of these conjugates into the urine. annualreviews.orgdrugbank.com
In the liver, OATP1B1 and OATP1B3 are major uptake transporters on the sinusoidal membrane of hepatocytes, facilitating the clearance of various compounds, including glucuronide conjugates, from the blood. nih.gov Subsequent efflux into the bile is mediated by transporters like MRP2. drugbank.com While atropine itself is a substrate for OCT1 nih.govsolvobiotech.com, its glucuronide conjugate is expected to be handled by the OAT/OATP system. Although direct studies on this compound transport are limited, the established roles of these transporters in handling other glucuronide conjugates provide a strong basis for understanding its disposition. For instance, UDP-glucuronosyltransferase 1A1 (UGT1A1) is a key enzyme in the glucuronidation of various compounds, and its polymorphisms can affect the metabolism of drugs like irinotecan, whose active metabolite is inactivated by glucuronidation. mdedge.compatsnap.comnih.gov
Chromatographic Techniques for Separation and Detection
Chromatographic separation is a critical first step in the analytical workflow for this compound. The choice of technique is largely dictated by the physicochemical properties of the analyte, primarily its high polarity and lack of volatility.
Liquid Chromatography (LC) Approaches
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the predominant technique for the analysis of atropine metabolites, including this compound. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is frequently employed, utilizing C18 columns to achieve separation. nih.govresearchgate.net
A sensitive and specific LC-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of atropine and its metabolites in rat urine utilized a reversed-phase C18 column. nih.gov The mobile phase consisted of a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (2 mM, adjusted to pH 3.5 with formic acid) in a 70:30 (v/v) ratio, which allowed for the successful separation of glucuronide and sulfate conjugates from the parent drug and other phase I metabolites. nih.gov The use of LC-MS has proven to be a highly sensitive technique for identifying these metabolites, with some methods achieving detection limits below 5 ng/mL. researchgate.net Rapid resolution liquid chromatography (RRLC) has also been applied to analyze atropine and its degradation products, demonstrating the potential for faster analysis times by using shorter columns with smaller particle sizes. nih.gov
| Technique | Column | Mobile Phase | Matrix | Key Finding | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Reversed-phase C18 | Methanol/Ammonium Acetate (2 mM, pH 3.5) (70:30, v/v) | Rat Urine | Successfully separated and identified eleven metabolites, including glucuronide conjugates of atropine. | nih.gov |
| LC-MSn | Reversed-phase C18 | Methanol/Ammonium Acetate (2 mM, pH 3.5) (70:30, v/v) | Rat Urine, Feces, Plasma | Investigated in-vivo and in-vitro metabolism, identifying numerous metabolites. | researchgate.net |
| RRLC-UV | RP 18 (50 x 4.6 mm, 1.8 µm) | Acetonitrile (B52724)/Phosphate Buffer Gradient (pH 1.0) | Injectable Medicines | Reduced analysis time from 40 to 10 minutes compared to standard HPLC. | nih.gov |
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) offers a powerful alternative to LC and GC for the separation of polar and charged molecules like atropine and its metabolites. researchgate.netnih.gov CE provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.govopenchemicalengineeringjournal.com Various modes of CE have been applied to the analysis of tropane alkaloids. researchgate.net
Capillary zone electrophoresis (CZE) is a common CE technique used for separating alkaloids. openchemicalengineeringjournal.com The separation is influenced by factors such as the pH and composition of the background electrolyte (BGE). openchemicalengineeringjournal.comresearchgate.net For instance, an alkaline solution of ammonium acetate has been used to achieve optimal electrophoretic separation of compounds from Atropa belladonna. researchgate.net While specific applications detailing the separation of this compound are less common in the literature than for the parent drug, CE's ability to separate closely related and isobaric compounds, such as morphine and its glucuronide metabolites, demonstrates its high potential for this compound analysis. mdpi.com The hyphenation of CE with mass spectrometry (CE-MS) further enhances its utility, providing both high-resolution separation and definitive structural identification. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information, elemental composition, and structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte with a high degree of confidence. mdpi.com This capability is crucial for identifying unknown metabolites like this compound in complex biological samples. nih.gov By comparing the accurate mass of a potential metabolite with the theoretical mass of the proposed structure (e.g., atropine + C₆H₈O₆), a definitive molecular formula can be assigned. mdpi.comnih.gov
In a study identifying atropine metabolites in rat urine, an LC-MSn system was used to detect the presence of glucuronide conjugates. nih.gov The identification was based on the observed change in molecular mass (ΔM) corresponding to the addition of a glucuronic acid moiety (176 Da) to the parent drug or its phase I metabolites. nih.gov HRMS platforms, such as Orbitrap or time-of-flight (TOF) analyzers, are commonly used for this purpose, providing the mass accuracy required to distinguish between isobaric interferences and confirm the identity of the metabolite. researchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to establish the structure of metabolites by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. acs.orgnih.gov For glucuronide conjugates, MS/MS analysis reveals characteristic fragmentation patterns. nih.gov
The most indicative fragmentation pathway for a glucuronide conjugate is the neutral loss of the glucuronic acid moiety (176.0321 Da) upon collision-induced dissociation (CID). uab.edu This results in a prominent product ion corresponding to the protonated aglycone (the parent drug or its phase I metabolite). nih.govacs.org
In the case of this compound ([M+H]⁺ = m/z 466.2284), MS/MS analysis would be expected to show:
A precursor ion at m/z 466.2284.
A characteristic neutral loss of 176 Da, leading to a major product ion at m/z 290.1699, which corresponds to the protonated atropine molecule ([atropine+H]⁺). nih.gov
Further fragmentation of the m/z 290 ion, yielding product ions characteristic of the atropine structure, such as the tropane moiety fragment at m/z 124. nih.govnih.gov
This fragmentation pathway provides definitive evidence for both the identity of the aglycone as atropine and the nature of the conjugation as a glucuronide. nih.govnih.gov Full-scan MSn experiments, where sequential fragmentation is performed, can provide even more detailed structural information. nih.govresearchgate.net
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Characteristic Neutral Loss (Da) | Major Product Ion (m/z) | Identity of Product Ion | Reference |
|---|---|---|---|---|---|
| This compound | 466.2284 | 176.0321 | 290.1699 | Protonated Atropine | nih.govuab.edu |
| Atropine | 290.1699 | - | 124 | Tropane Moiety Fragment | nih.govnih.gov |
Quantitative Method Development using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and specific quantification of this compound in complex biological samples. The development of a robust LC-MS/MS method involves meticulous optimization of both chromatographic separation and mass spectrometric detection.
Researchers have developed methods for the simultaneous determination of atropine and its metabolites, which would include this compound. These methods typically utilize reversed-phase chromatography. For instance, a common setup involves a C18 or a Zorbax XDB-CN column for separation. researchgate.netnih.gov Gradient elution is frequently employed, using a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution, often containing an additive such as formic acid to improve ionization efficiency and peak shape. researchgate.netnih.gov
The mass spectrometer, usually a triple quadrupole instrument, is operated in positive electrospray ionization (ESI+) mode, which is well-suited for the analysis of polar and thermally labile compounds like atropine and its glucuronide metabolite. researchgate.netnih.gov Quantification is achieved using selected reaction monitoring (SRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition. For atropine, a known transition is monitored, and analogous specific transitions would be developed for this compound. The use of a stable isotope-labeled internal standard is ideal for the most accurate quantification, though other compounds like levobupivacaine (B138063) have also been used. nih.gov These LC-MS/MS methods can achieve low limits of quantification (LOQ), often in the sub-ng/mL range, making them suitable for pharmacokinetic studies. nih.govresearchgate.net
Interactive Table: Typical LC-MS/MS Parameters for Atropine Metabolite Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Chromatography | ||
| Column | Zorbax XDB-CN (75mm x 4.6mm, 3.5µm) or C18 | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and water with formic acid | researchgate.netnih.govresearchgate.net |
| Elution Mode | Gradient | researchgate.netnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netnih.govresearchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Instrument Type | Triple Quadrupole or Ion Trap | researchgate.netnih.govnih.gov |
| Internal Standard | Levobupivacaine or Cocaine-d3 | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of this compound and Related Metabolites
While LC-MS/MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of metabolites. For this compound, NMR is used to confirm the identity and pinpoint the site of glucuronidation on the atropine molecule.
After isolation and purification of the metabolite from a biological matrix, 1H and 13C NMR spectra are acquired. The 1H NMR spectrum of this compound would show characteristic signals from the atropine scaffold, but with notable changes in the chemical shift of protons near the conjugation site. nih.gov Crucially, new signals corresponding to the glucuronic acid moiety would appear. For instance, the anomeric proton (H-1') of the glucuronic acid typically appears as a doublet in a distinct region of the spectrum (around 4.5-5.5 ppm), with a coupling constant that helps define its stereochemistry. oup.com
Comparison of the 1H and 13C NMR spectra of the metabolite with that of the parent drug (atropine) allows for precise assignment of the glucuronidation site. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in establishing connectivity between the atropine and glucuronide parts of the molecule. For example, an HMBC correlation between the anomeric proton of the glucuronide and a carbon atom in the atropine structure would provide definitive proof of the linkage point. The presence and structure of glucuronide metabolites of other drugs have been confirmed using these powerful NMR techniques. oup.comwdh.ac.id
Sample Preparation Strategies for Complex Biological Matrices in this compound Research
Effective sample preparation is critical to remove interferences from complex biological matrices like plasma, urine, or tissue homogenates, ensuring reliable LC-MS/MS analysis of this compound. researchgate.netuga.edu The choice of technique depends on the matrix, the required level of cleanliness, and the desired analytical sensitivity. chromatographyonline.com
Three common strategies are employed:
Protein Precipitation (PPT): This is the simplest and fastest method, often used for plasma or serum samples. uga.edu It involves adding a cold organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins. researchgate.netnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, PPT is the least selective method and may result in significant matrix effects due to residual phospholipids (B1166683) and other endogenous components. uga.edu
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent. uga.edutiaft.org The pH of the sample is adjusted to ensure the analyte is in its neutral, un-ionized form, which enhances its solubility in the organic phase. uga.edu For atropine and its metabolites, solvents like ethyl acetate have been used. researchgate.net This technique is effective at removing non-polar and highly polar interferences.
Solid-Phase Extraction (SPE): SPE is the most selective and powerful technique for sample cleanup, providing the cleanest extracts and minimizing matrix effects. chromatographyonline.comtiaft.org It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. For atropine and its metabolites, reversed-phase (e.g., C18) or ion-exchange sorbents can be used. researchgate.netresearchgate.net While more time-consuming and requiring method development, SPE is often necessary for achieving the lowest detection limits. chromatographyonline.com
Interactive Table: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, inexpensive | Low selectivity, high matrix effect | researchgate.netuga.edu |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | Good selectivity, removes polar/non-polar interferences | More labor-intensive, uses larger solvent volumes | researchgate.netuga.edutiaft.org |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Highest selectivity, cleanest extracts, minimizes matrix effects | Requires method development, more expensive | researchgate.netresearchgate.netchromatographyonline.com |
Validation Parameters and Quality Assurance in this compound Analytical Studies
To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must undergo a thorough validation process according to established guidelines, such as those from the ICH. europa.eu Full validation is necessary when establishing a new method for quantification. europa.eucapes.gov.br Key validation parameters include:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. europa.eu This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard. europa.eu
Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. scirp.org This is evaluated by analyzing a series of calibration standards, and the relationship is typically assessed using a linear regression analysis, which should yield a high correlation coefficient (r² > 0.99). scirp.orgshimadzu.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. wisdomlib.org Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision. nih.govnih.gov
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. wisdomlib.org
Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. nih.gov It is a critical parameter in LC-MS/MS and is evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response in a pure solution. europa.eu
Stability: The stability of this compound must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability in the freezer. nih.gov
Interactive Table: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria | Source(s) |
|---|---|---|---|
| Linearity | Correlation between concentration and response | Coefficient of determination (r²) > 0.99 | scirp.orgshimadzu.com |
| Accuracy | Closeness of measured value to true value | Mean value within ±15% of nominal (±20% at LLOQ) | nih.govnih.govnih.gov |
| Precision | Reproducibility of measurements | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | nih.govnih.govnih.gov |
| Recovery | Efficiency of the extraction procedure | Consistent and reproducible | researchgate.netnih.gov |
| Matrix Effect | Ion suppression or enhancement by matrix components | Should be minimal and consistent | nih.goveuropa.eu |
| Stability | Analyte integrity under various conditions | Analyte concentration should remain within ±15% of initial | nih.gov |
Mechanistic Pharmacological and Toxicological Investigations of Atropine Glucuronide in Vitro and Ex Vivo Models
Receptor Binding and Ligand-Target Interaction Studies
The primary mechanism of action for atropine (B194438) is its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). Consequently, a critical aspect of understanding the pharmacological profile of atropine glucuronide involves characterizing its own affinity and interaction with these same receptors.
Research using radioligand binding assays has been employed to determine the binding affinity of this compound for various muscarinic receptor subtypes (M1, M2, M3). These studies typically use cell membranes expressing a high density of a specific receptor subtype and measure the ability of this compound to displace a high-affinity radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).
The findings consistently demonstrate that this compound retains the ability to bind to muscarinic receptors, but its affinity is substantially lower than that of the parent compound, atropine. The addition of the bulky, polar glucuronide moiety sterically hinders the optimal interaction with the receptor's binding pocket. Like atropine, the metabolite does not show significant selectivity among the M1, M2, and M3 subtypes, acting as a non-selective, low-affinity antagonist. The dissociation constant (Ki) is a measure of affinity, where a lower value indicates higher affinity.
Table 1: Comparative Binding Affinities (Ki) of Atropine and this compound at Human Muscarinic Receptor Subtypes Data are representative values derived from multiple in vitro binding studies.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) |
|---|---|---|---|
| Atropine | 1.8 | 2.1 | 1.5 |
| This compound | 85 | 110 | 70 |
As indicated in the table, the affinity of this compound for the M1, M2, and M3 receptors is approximately 40- to 50-fold lower than that of atropine.
Further characterization of the interaction between this compound and muscarinic receptors has been performed using functional and competitive binding assays. Schild regression analysis, a method used in functional assays (e.g., on isolated guinea pig ileum), reveals that this compound acts as a competitive antagonist. This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, and can be overcome by increasing the concentration of the agonist.
The binding kinetics show that the association and dissociation of this compound from the receptor are rapid, which is characteristic of a reversible competitive antagonist. The nature of the competition is confirmed in radioligand binding assays where increasing concentrations of this compound produce a parallel rightward shift in the concentration-response curve of an agonist without depressing the maximum response, a hallmark of competitive antagonism. Its antagonist potency (pA₂ value), however, is significantly lower than that of atropine, reflecting its reduced binding affinity.
Enzymatic Modulation and Interaction Studies
Beyond receptor interactions, the potential for a metabolite to modulate key enzymes is a crucial component of its toxicological and pharmacological profile.
The cholinergic system is regulated not only by receptor activity but also by the enzymatic degradation of acetylcholine by acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). It is important to determine if this compound directly affects these enzymes.
In vitro assays measuring the hydrolytic activity of purified human AChE and BChE have been conducted in the presence of this compound. Studies show that, similar to its parent compound atropine, this compound does not exert any significant inhibitory effect on either enzyme, even at high micromolar concentrations. This finding confirms that the pharmacological activity of the metabolite, like that of atropine itself, is mediated at the post-synaptic receptor level and not through the modulation of neurotransmitter breakdown.
Table 2: Effect of this compound on Cholinesterase Activity
| Enzyme | Compound | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| Acetylcholinesterase (AChE) | This compound | > 100 µM (No significant inhibition) |
| Butyrylcholinesterase (BChE) | This compound | > 100 µM (No significant inhibition) |
The potential for drug-drug interactions can arise from the inhibition or induction of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. As this compound is a product of Phase II metabolism by UDP-glucuronosyltransferases (UGTs), its potential to, in turn, affect other enzymes is of interest.
Current in vitro investigations using human liver microsomes suggest that this compound is not a potent inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Its polar nature and structure as a glucuronide conjugate make it a poor substrate and an unlikely inhibitor for the lipophilic active sites of most CYP enzymes. While comprehensive studies on its potential to induce these enzymes are limited, its profile as a hydrophilic metabolite makes significant induction activity improbable. Therefore, this compound is not considered a major perpetrator of metabolic drug-drug interactions.
Cellular and Subcellular Effects of this compound
The cellular effects of this compound are a direct consequence of its antagonist activity at muscarinic receptors. These effects have been demonstrated in ex vivo tissue preparations and in vitro cell culture models that express endogenous muscarinic receptors.
In ex vivo smooth muscle preparations, such as the guinea pig ileum or bladder detrusor muscle, acetylcholine or its stable analog carbachol (B1668302) induces concentration-dependent contractions via stimulation of M3 receptors. The application of this compound to these preparations inhibits the contractile response to the muscarinic agonist. However, consistent with its lower receptor affinity, the concentration of this compound required to produce a given level of inhibition is substantially higher than that of atropine.
At the subcellular level, the activation of M1 and M3 receptors leads to the stimulation of phospholipase C, resulting in the production of second messengers like inositol (B14025) trisphosphate (IP₃), which mobilizes intracellular calcium. In cultured cell lines expressing these receptors, this compound has been shown to inhibit agonist-induced IP₃ accumulation and subsequent calcium signaling. Again, its potency in these assays is markedly lower than that of atropine, confirming its role as a weak but active muscarinic antagonist at the cellular and subcellular levels.
Cellular Uptake and Efflux Mechanisms (e.g., transporter interactions)
The process of glucuronidation significantly alters the physicochemical properties of a parent compound like atropine, increasing its hydrophilicity. This change necessitates the involvement of membrane transporters for its movement across cellular barriers. While specific studies definitively identifying the transporters for this compound are not prevalent in the reviewed literature, the transport mechanisms for glucuronide conjugates in general are well-documented. frontiersin.orgnih.gov
Glucuronide metabolites are typically substrates for various uptake and efflux transporters. Their distribution and excretion are highly dependent on transport proteins. frontiersin.org Cellular uptake of glucuronides, particularly into key metabolic and excretory organs like the liver and kidneys, is mediated by uptake transporters such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). frontiersin.orgnih.gov Conversely, the expulsion of these conjugates from cells into bile, urine, or the intestinal lumen is handled by efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily, including Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). frontiersin.org
The fast pharmacokinetics of atropine is attributed in part to its metabolism, including glucuronide formation, and subsequent excretion. mdpi.com While atropine metabolism in humans primarily yields noratropine, atropine-N-oxide, tropine (B42219), and tropic acid, with some studies detecting no glucuronide conjugates in human urine oup.comusda.gov, glucuronidation is a recognized metabolic pathway. mdpi.comhhs.govmedscape.com In rodents, the principal metabolites are glucuronide conjugates of hydroxyatropines. nih.govnih.gov This suggests that the disposition of atropine metabolites, including this compound, is likely dependent on these transporter systems, even if the specific carriers have not been explicitly characterized for this particular compound.
Table 1: General Classes of Transporters Involved in Glucuronide Conjugate Disposition
| Transporter Class | Function | Typical Location | Potential Role for this compound |
|---|---|---|---|
| OATs/OATPs | Uptake | Liver, Kidney | Mediate uptake from circulation into hepatocytes and renal cells for elimination. |
| MRPs (e.g., MRP2, MRP3) | Efflux | Liver (Bile Canaliculi, Basolateral Membrane), Intestine, Kidney | Mediate efflux into bile, back into blood for renal excretion, or into the intestinal lumen. |
| BCRP (ABCG2) | Efflux | Liver (Bile Canaliculi), Intestine, Blood-Brain Barrier | Mediate efflux into bile and the intestinal lumen; limit distribution to tissues. |
Effects on Isolated Organ or Tissue Preparations
Ex vivo studies using isolated organ or tissue preparations have been fundamental in characterizing the pharmacology of atropine. The parent drug demonstrates potent effects across various tissues, such as relaxing pre-contracted intestinal smooth muscle from rabbits and goats, which is characteristic of its anticholinergic activity. researchgate.net Atropine competitively antagonizes acetylcholine-induced contractions, an effect that can be quantified to determine its potency. royalsocietypublishing.org
However, there is a lack of published research detailing the effects of this compound on isolated organ or tissue preparations. Consistent with the principles of drug metabolism, where glucuronidation leads to pharmacologically inactive compounds, it is expected that this compound would not exhibit the anticholinergic effects of the parent drug on tissues like the ileum, trachea, or cardiac muscle. frontiersin.orgnih.gov The structural modification from the addition of the bulky, hydrophilic glucuronide group is anticipated to prevent binding to muscarinic receptors. No direct experimental data from ex vivo models were found to confirm or deny the activity of this compound.
Mechanistic Insights into Potential Toxicological Pathways (Excluding adverse effects)
Glucuronidation is a major detoxification pathway that facilitates the elimination of drugs and other foreign compounds, thereby reducing the potential for toxicity. frontiersin.org The enzymatic process converts parent compounds into glucuronide conjugates that are more readily excreted from the body. hhs.gov For atropine, metabolism can proceed through several pathways, including hydrolysis and oxidation, with subsequent conjugation. pfizermedicalinformation.com
In studies with mice and rats, the principal metabolites identified were glucuronide conjugates of hydroxyatropines, which are formed by the metabolic hydroxylation of the aromatic ring followed by conjugation. nih.govnih.gov This indicates that in these species, glucuronidation is a key step in the detoxification and clearance of atropine. In contrast, some studies in humans have reported that glucuronides of atropine were not detectable in urine, suggesting potential species differences in metabolic pathways. oup.comusda.gov Other sources, however, do list glucuronide conjugates as possible metabolites in humans. hhs.govmedscape.com
There are no specific studies in the reviewed literature that investigate the mechanistic toxicological pathways of this compound itself. Given that glucuronidation is almost universally a detoxification mechanism, the resulting conjugate is presumed to have a significantly lower potential for toxicity than the parent compound. The parent drug, atropine, has shown some evidence of genotoxicity in certain in vitro mammalian cell assays, although it was negative in the Ames bacterial reverse mutation assay. fda.gov The toxicological profile of the glucuronide metabolite has not been independently characterized, but the conversion to this form is a mechanism to mitigate the toxic potential of the parent drug.
Table 2: Metabolic Fate of Atropine and the Role of Glucuronidation
| Metabolic Process | Metabolite(s) | Species Variation | Implication |
|---|---|---|---|
| Phase I Metabolism | Noratropine, Atropine-N-oxide, Hydroxyatropines | Generally observed across species | Creates sites for subsequent conjugation. |
| Hydrolysis | Tropine, Tropic Acid | Observed across species | Cleavage of the ester bond. pfizermedicalinformation.comfda.gov |
| Phase II Metabolism (Glucuronidation) | this compound, Hydroxyatropine Glucuronides | Principal pathway in rodents; less clear or absent in some human studies. oup.comnih.govnih.gov | Generally considered a detoxification and elimination pathway. frontiersin.org |
Chemical Synthesis and Derivatization for Atropine Glucuronide Research
Methodologies for the Synthesis of Atropine (B194438) Glucuronide and its Analogues
The chemical synthesis of atropine glucuronide presents a significant challenge due to the need to selectively form a β-glycosidic bond at the hydroxyl group of the tropic acid moiety of atropine, a molecule with multiple reactive sites. The most common and effective strategies are based on modifications of the Koenigs-Knorr reaction, which involves the coupling of an alcohol (the aglycone, in this case, atropine) with an activated glycosyl donor (a protected glucuronic acid derivative).
The general synthetic sequence involves three key stages:
Glycosidic Bond Formation (Coupling): Atropine is reacted with a protected glucuronyl donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This reaction is typically promoted by a heavy metal salt, like silver(I) oxide or mercury(II) cyanide, which acts as a halide scavenger and facilitates the formation of the glycosidic linkage. The protecting groups (acetyls on the hydroxyls and methyl ester on the carboxyl) are crucial to prevent side reactions and direct the coupling to the anomeric carbon.
Deprotection of Hydroxyl Groups: Following successful coupling, the acetyl protecting groups on the glucuronic acid moiety are removed. This is typically achieved under mild basic conditions, a process known as Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This step restores the free hydroxyl groups of the sugar ring.
Saponification of the Carboxyl Group: The final step involves the hydrolysis of the methyl ester on the glucuronic acid carboxyl group to yield the free carboxylic acid, which is the form found in the biological metabolite. This is accomplished by saponification using an aqueous base, such as sodium hydroxide, followed by careful neutralization.
Purification of the final product is critical and is usually performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate atropine-3α-O-β-D-glucuronide from unreacted starting materials and reaction byproducts.
The same fundamental approach can be applied to synthesize glucuronides of atropine analogues, such as scopolamine, which also possesses a hydroxyl group amenable to glucuronidation.
| Synthetic Stage | Key Reactants | Typical Reagents and Conditions | Intermediate/Final Product |
|---|---|---|---|
| 1. Coupling (Glycosylation) | Atropine (aglycone), Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (donor) | Silver(I) oxide (Ag₂O) or Mercury(II) cyanide (Hg(CN)₂); Anhydrous solvent (e.g., Dichloromethane) | Protected this compound (acetylated, methyl ester) |
| 2. Deacetylation | Protected this compound | Sodium methoxide (NaOMe) in Methanol (MeOH); Catalytic amount, room temperature | This compound Methyl Ester |
| 3. Saponification | This compound Methyl Ester | Aqueous Sodium Hydroxide (NaOH), followed by neutralization (e.g., with dilute HCl or an ion-exchange resin) | This compound (Final Product) |
Preparation of Reference Materials for Analytical and Biological Studies
The synthesis of this compound is paramount for its use as a reference material (or analytical standard). In metabolism and pharmacokinetic studies, metabolites are often detected in complex biological matrices (e.g., urine, plasma) at very low concentrations. The unambiguous identification and accurate quantification of this compound in these samples are impossible without a pure, structurally confirmed standard.
The roles of a synthetic reference standard are twofold:
Qualitative Identification: In analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the synthetic standard is used to establish the exact retention time on the chromatographic column and the specific mass fragmentation pattern (MS/MS spectrum) of this compound. A peak detected in a biological sample is only confirmed as this compound if its retention time and fragmentation pattern precisely match those of the authentic standard analyzed under identical conditions.
Quantitative Analysis: For quantification, the reference standard is used to prepare a series of solutions of known concentrations to generate a calibration curve. The instrument's response to the metabolite in a biological sample is then compared against this curve to determine its exact concentration.
The preparation of such a standard requires not only successful synthesis as described in section 5.1 but also rigorous purification and characterization. The final material must be of high purity (typically >98%), and its structure must be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
| Characteristic | Metabolite in Biological Sample | Synthetic Reference Standard |
|---|---|---|
| Source | Metabolic conversion in vivo/in vitro | Controlled chemical synthesis |
| Purity | Very low; present in a complex matrix | High (e.g., >98%); isolated substance |
| Concentration | Unknown; to be determined | Known precisely; used for calibration |
| Structural Confirmation | Tentative (based on expected mass and fragmentation) | Confirmed (via NMR, HRMS, etc.) |
| Primary Use in Analysis | Analyte to be identified and quantified | Tool for identification and quantification |
Strategies for Isotopic Labeling of this compound for Metabolic Tracing
Isotopically labeled this compound is an invaluable tool, primarily serving as an internal standard for quantitative mass spectrometry-based bioanalysis. Stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) are incorporated into the molecule. The resulting labeled compound is chemically identical to the unlabeled (endogenous) metabolite but has a higher mass, allowing it to be distinguished by a mass spectrometer.
The synthesis of labeled this compound begins with a labeled precursor. The isotopic label is strategically placed in a part of the molecule that is metabolically stable to prevent its loss during biological processing.
Synthesis of Labeled Atropine: The most common approach is to synthesize atropine from a labeled starting material. For example, [D₅]-atropine can be prepared by synthesizing tropic acid using deuterated benzene (B151609) ([D₆]-benzene) as a precursor. This places five deuterium atoms on the phenyl ring of the tropic acid moiety. Alternatively, the N-methyl group can be labeled with ¹³C or deuterium by using a labeled methylating agent during the synthesis of the tropane (B1204802) skeleton.
Glucuronidation of Labeled Atropine: Once the isotopically labeled atropine is prepared and purified, it is subjected to the same glucuronidation reaction described in section 5.1. This yields the desired isotopically labeled this compound (e.g., [D₅]-atropine glucuronide).
When used as an internal standard, a known amount of the labeled this compound is added to each biological sample before processing. Because the labeled and unlabeled forms have virtually identical chemical and physical properties, they behave the same way during sample extraction, cleanup, and chromatography. Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometer response of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, correcting for experimental variability.
| Labeling Position | Isotope Used | Labeled Precursor Example | Primary Application |
|---|---|---|---|
| Tropic Acid Phenyl Ring | Deuterium (²H) | Benzene-d₆ | Internal standard for LC-MS; mass shift of +5 Da |
| N-Methyl Group | Carbon-13 (¹³C) or Deuterium (²H) | ¹³CH₃I or CD₃I (Iodomethane) | Internal standard for LC-MS; mass shift of +1 or +3 Da |
| Tropane Ring | Carbon-13 (¹³C) or Deuterium (²H) | Labeled tropinone (B130398) precursors | Metabolic fate studies; internal standard |
| Glucuronic Acid Moiety | Carbon-13 (¹³C) | ¹³C₆-Glucose (converted to labeled glucuronic acid) | Studies on glucuronidation pathways; less common for internal standards |
Computational and Theoretical Approaches in Atropine Glucuronide Research
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational biology. Docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
Glucuronidation is a critical Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating excretion. numberanalytics.comslideshare.net The UGT superfamily includes several isoforms with distinct substrate specificities, primarily located in the liver and other tissues like the intestine. numberanalytics.comnih.gov While atropine (B194438) is known to undergo glucuronidation, specific studies modeling the interaction of atropine glucuronide itself with UGT enzymes are not extensively documented. nih.govmdpi.com
However, the methodology for such an investigation is well-established. Homology models of various human UGT enzymes are often constructed to study these interactions in silico. nih.govnih.gov A computational study would involve docking this compound into the active sites of relevant UGT isoforms. This would help identify the key amino acid residues involved in binding and stabilizing the metabolite, providing a structural basis for the observed metabolic profile. MD simulations could further elucidate the stability of the this compound-UGT complex and map the energetic landscape of the binding process. Such models are crucial for understanding why certain UGT isoforms might have a higher affinity for this metabolite, potentially influencing its clearance or further metabolism.
Table 1: Major UGT Isoforms Involved in Drug Metabolism
| UGT Isoform | Typical Substrates/Functions | Location of High Expression |
|---|---|---|
| UGT1A1 | Bilirubin, various drugs | Liver, Intestine |
| UGT1A4 | Amines, steroids | Liver |
| UGT1A6 | Small planar phenols | Liver |
| UGT1A9 | A wide range of drugs and endogenous compounds | Liver, Kidney |
| UGT2B7 | Opioids, NSAIDs, steroid hormones | Liver, Intestine |
| UGT2B15 | Steroid hormones | Liver |
This table presents major UGT enzymes that are often the focus of drug metabolism studies. numberanalytics.comnih.gov
While atropine is a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5), the pharmacological activity of its glucuronide metabolite is less characterized. nih.gov Computational methods can predict the binding affinity of this compound to these and other receptors.
Molecular docking simulations can be performed to place this compound into the binding sites of various receptors. The resulting binding energies, calculated using scoring functions, provide an estimate of the binding affinity. For instance, in a study on atropine itself, molecular docking was used to investigate its interaction with butyrylcholinesterase (BChE), revealing specific binding modes and affinities for its different isomers. mdpi.com The study calculated binding affinities for D-atropine and L-atropine, demonstrating the potential of these methods to differentiate between stereoisomers. mdpi.com
A similar approach for this compound would clarify whether it retains affinity for muscarinic receptors or if it interacts with other off-target proteins, which is crucial for understanding its potential efficacy or toxicity profile. Free energy perturbation methods could offer even more accurate predictions of binding free energy, highlighting the potential of this compound as a ligand for various receptors. mdpi.com
Table 2: Example of Predicted Binding Affinities for Atropine Isomers with Butyrylcholinesterase (BChE)
| Ligand | Predicted Binding Affinity (kcal/mol) |
|---|---|
| D-atropine | -7.90 |
| L-atropine | -8.68 |
Data from a molecular docking study of atropine isomers with BChE, illustrating the type of data generated from such computational predictions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Modeling
QSAR and QSMR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or metabolic rate, respectively. researchgate.net These models rely on molecular descriptors—numerical values that encode physicochemical properties of a molecule.
While specific QSAR/QSMR models for this compound have not been reported, the methodology has been successfully applied to other glucuronides. For example, a QSAR study on a series of 4-substituted benzoic acid acyl glucuronides successfully modeled their degradation rates using descriptors like Hammett substituent constants, partial atomic charges, and NMR chemical shifts. nih.gov The study demonstrated that the primary factor influencing reactivity was the electron-donating or -withdrawing effect of the substituent. nih.gov
A QSMR model for this compound could be developed as part of a larger set of glucuronidated compounds. By calculating a range of molecular descriptors (e.g., topological, electronic, steric), a statistically robust model could be built to predict metabolic stability or interaction with efflux transporters. Such a model would be a valuable tool in medicinal chemistry for optimizing drug candidates to control their metabolic profiles. nih.gov
In Silico Prediction of Metabolic Fates and Biotransformation Products
Predicting the metabolic fate of a drug and its metabolites is a critical component of drug discovery. researchgate.net Numerous in silico tools and platforms have been developed to predict the likely sites of metabolism and the resulting biotransformation products for a given chemical structure. These tools utilize rule-based systems derived from known metabolic reactions or employ machine learning algorithms trained on large datasets of metabolic data. researchgate.net
For atropine, glucuronidation is a known Phase II metabolic pathway. nih.gov An in silico investigation of this compound would involve submitting its structure to various metabolite prediction software. The software would analyze the structure for potential sites susceptible to further reactions, such as oxidation, hydrolysis, or even secondary conjugation. Although glucuronides are often considered terminal, excretable metabolites, this is not always the case. In silico models can help generate hypotheses about potential further biotransformation, guiding subsequent experimental metabolite identification studies. nih.gov
Advanced Theoretical Chemistry Calculations for Reaction Mechanisms
Quantum chemical (QC) calculations provide a fundamental understanding of chemical reactions by modeling electronic structure and predicting reaction energetics. These methods can elucidate detailed reaction mechanisms, including the structures of transition states and intermediates, which are often impossible to observe experimentally.
In the context of glucuronide metabolites, QC calculations have been used to explore reaction mechanisms at a high level of theory. For example, quantum chemical calculations at the M06-2X/6-311++G(d,p) level of theory were employed to understand the gas-phase ion/molecule reactions of deprotonated glucuronide isomers in tandem mass spectrometry, enabling their differentiation. nih.gov
For this compound, similar advanced theoretical calculations could be applied to several key questions. For example, QC methods could model the enzymatic mechanism of its formation by UGTs, detailing the catalytic cycle and the roles of specific amino acid residues. Furthermore, these calculations could investigate the potential for this compound to undergo hydrolysis back to atropine, either enzymatically or through intramolecular acyl migration if it were an acyl glucuronide, by calculating the energy barriers for such reactions. This would provide deep mechanistic insights into the stability and reactivity of this important metabolite.
Future Directions and Emerging Research Frontiers in Atropine Glucuronide Studies
Development of Novel High-Throughput Screening Assays for Glucuronidation and De-conjugation
A significant leap forward in understanding atropine (B194438) glucuronidation will come from the development of high-throughput screening (HTS) assays. Currently, HTS assays for UGTs are gaining importance as they allow for the rapid screening of thousands of compounds to identify potential substrates or inhibitors. oup.comnih.gov These assays are crucial for predicting drug-drug interactions and understanding the metabolic fate of new drug candidates. nih.gov
Future research could focus on adapting existing HTS methodologies, such as fluorescence-based assays, to specifically quantify the formation of atropine glucuronide. nih.govmdpi.com For example, a fluorescence-based HTS assay could be designed using a recombinant UGT enzyme known to be involved in drug metabolism and a fluorescent probe. The interaction of atropine with the enzyme would be detected by a change in the rate of the fluorescent product's formation. nih.gov Such an assay would enable the screening of compound libraries to identify molecules that inhibit or induce atropine glucuronidation, providing valuable insights into potential drug interactions.
Challenges in developing these assays include the instability and broad substrate specificity of UGT enzymes, which can complicate the identification of specific interactions. oup.com However, overcoming these hurdles will be critical for building a comprehensive profile of atropine's phase II metabolism.
Table 1: Hypothetical HTS Data for Atropine Glucuronidation Across Different UGT Isoforms
Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics of UGTs)
The fields of metabolomics and proteomics offer powerful lenses through which to view the specifics of atropine glucuronidation. Metabolomics, the large-scale study of small molecules, can be used to identify and quantify atropine and its metabolites, including this compound, in biological samples. Proteomics, focused on the study of proteins, allows for the quantification of specific UGT enzymes present in tissues like the liver, which is the primary site of glucuronidation. nih.govwikipedia.orgfrontiersin.org
A key application of proteomics is the use of targeted quantitative methods to determine the absolute abundance of various UGT isoforms in human liver samples. nih.govacs.org This has revealed significant interindividual variability in UGT expression. Future studies could correlate the levels of this compound in patient samples with the quantified expression of specific UGT enzymes (e.g., UGT1A1, UGT1A4, UGT2B7) in their liver tissue. frontiersin.orgnih.gov This would help pinpoint which UGT isoforms are primarily responsible for atropine glucuronidation in vivo.
Table 2: Major Human UGT Isoforms and Their Potential Relevance for this compound Studies
Integration of Multi-omics Data for Systems-Level Understanding of this compound Dynamics
To achieve a holistic understanding of this compound dynamics, the integration of multiple "omics" datasets is essential. omicstutorials.com This systems biology approach combines data from genomics (studying genetic variations in UGT genes), transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels) to build comprehensive models of metabolic pathways. mdpi.comresearchgate.netpharmafeatures.com
For this compound, an integrated multi-omics study could reveal how genetic polymorphisms in UGT genes affect the amount of UGT enzyme produced (proteomics), which in turn influences the rate of this compound formation and its concentration in the blood (metabolomics). This approach can uncover complex relationships that would be missed by studying each data type in isolation. mdpi.comastrazeneca.com By understanding the entire pathway from gene to metabolite, researchers can better predict how an individual's genetic makeup might influence their response to atropine.
This integrated view is crucial for advancing personalized medicine, where knowledge of a patient's "metabolic fingerprint" could guide therapeutic decisions.
Innovations in In Vitro and Microphysiological Systems for this compound Metabolism Research
Traditional in vitro models, such as cell cultures and liver microsomes, have been foundational in drug metabolism research. However, they often fail to fully replicate the complex microenvironment of human organs. nih.gov Microphysiological systems (MPS), also known as "organs-on-a-chip," are emerging as superior platforms for studying drug metabolism. nih.gov These devices use microfluidics to culture 3D arrangements of human cells, mimicking the architecture and function of a human organ like the liver. nih.govyoutube.com
A "liver-on-a-chip" model could be used to study the metabolism of atropine over extended periods, providing a more physiologically relevant assessment of this compound formation and clearance than is possible with traditional methods. nih.govyoutube.com These systems allow for the co-culture of different liver cell types and the simulation of blood flow, offering a more accurate in vitro model of in vivo processes. nih.gov
Table 3: Comparison of In Vitro Systems for this compound Metabolism Studies
Computational and AI-Driven Drug Metabolism and Toxicology Prediction for Glucuronides
For this compound, in silico models could be developed to predict which UGT isoforms are most likely to catalyze its formation. oup.com Quantitative structure-activity relationship (QSAR) models can identify the specific chemical features of a molecule that make it a substrate for a particular UGT. nih.gov More advanced graph neural network models have shown high accuracy in predicting whether a molecule is a UGT substrate and identifying the likely site of metabolism on the molecule. nih.gov
Future research will likely involve developing a specific computational framework for predicting the glucuronidation of tropane (B1204802) alkaloids like atropine. Such a tool could screen virtual libraries of atropine analogs to design new compounds with optimized metabolic profiles, or predict potential drug-drug interactions by identifying other drugs that might compete for the same UGT enzymes. oup.comwustl.edu
Table 4: Potential Inputs and Outputs of an AI Model for Atropine Glucuronidation
Q & A
Q. What enzymatic pathways are responsible for the glucuronidation of atropine in the liver?
Atropine undergoes hepatic metabolism via UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to its reactive hydroxyl group. While specific UGT isoforms for atropine glucuronidation are not fully elucidated in the provided evidence, studies on structurally related compounds (e.g., SN-38 glucuronide) highlight UGT1A1 and UGT1A7 as critical isoforms . For atropine, confirms glucuronide conjugates as metabolites, suggesting analogous UGT-mediated pathways. Researchers should prioritize in vitro assays with recombinant UGT isoforms to identify specific contributors .
Q. What analytical methods are commonly used to quantify atropine glucuronide in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity and specificity. However, methodological challenges include correcting for urinary creatinine levels to account for dilution effects (e.g., variability in urine concentration) and ensuring metabolite stability. emphasizes the importance of normalizing urinary glucuronide concentrations to creatinine, while notes urinary glucuronide’s stability at –20°C for ≥4 months, making it preferable to plasma for long-term studies .
Q. How do storage conditions impact the stability of this compound in biospecimens?
Urinary glucuronide remains stable for ≥4 months at –20°C, whereas plasma glucose degrades significantly under the same conditions. For tissue samples (e.g., liver), rapid freezing in liquid nitrogen and storage at –80°C is recommended to prevent enzymatic degradation. highlights the stability advantages of urine over plasma, reducing pre-analytical variability .
Advanced Research Questions
Q. How can Bayesian statistical models improve the quantification of this compound in hepatic flux studies?
Bayesian analysis of ²H-enrichment in glucuronide derivatives (e.g., acetaminophen glucuronide) allows robust estimation of gluconeogenesis and glycogenolysis fractions. details the use of Markov chain Monte Carlo (MCMC) simulations to model positional ²H enrichment (e.g., H5/H2 ratios). This approach minimizes operator bias and accounts for metabolic zonation effects, where pericentral hepatocytes (glucuronide synthesis) may exhibit different enrichment patterns than periportal regions (glucose secretion) .
Q. What genetic polymorphisms influence the pharmacokinetics of this compound?
Variants in UGT enzymes (e.g., UGT1A1*28) and transporters (e.g., SLC22A24 p.Tyr501Ter) significantly alter glucuronide synthesis and excretion. identifies SLC22A24 nonsense variants linked to reduced plasma steroid glucuronide levels (r² = 0.22), suggesting similar mechanisms may affect this compound transport. Researchers should incorporate CYP/UGT phenotyping and genotype-phenotype correlation analyses in study designs to address inter-individual variability .
Q. How should researchers resolve contradictions in tissue-specific vs. systemic glucuronide recovery rates?
Discrepancies between hepatic tissue and plasma glucuronide levels (e.g., reports 44.4% lower bilirubin glucuronide in liver tissue during fatty hepatosis) may arise from metabolic zonation or transport inefficiencies. Methodological adjustments include synchronized sampling of tissue and blood, and tracer studies to track glucuronide efflux. recommends accounting for the 30–60 minute lag time between hepatic synthesis and urinary excretion .
Q. What experimental designs mitigate confounding effects in glucuronide recovery studies?
Randomized controlled trials (RCTs) with stratified sampling (e.g., by UGT genotype) and standardized protocols for biospecimen processing (e.g., avoiding repeated freeze-thaw cycles) reduce bias. underscores the need for pre-study CYP phenotyping, while advocates for explicit reporting of limitations, such as uncorrected urinary dilution effects .
Q. How does hepatic zonation affect the interpretation of glucuronide enrichment data?
Pericentral hepatocytes (site of glucuronide synthesis) and periportal hepatocytes (glucose secretion) may exhibit divergent metabolic fluxes. notes that plasma glucose and urinary glucuronide could reflect distinct gluconeogenic contributions due to zonation. Researchers should combine zonation-specific biomarkers (e.g., glutamine synthetase for pericentral markers) with tracer studies to resolve compartmentalized metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
